Cadmium isononanoate

CAS No.: 84696-56-0

Cat. No.: VC16964232

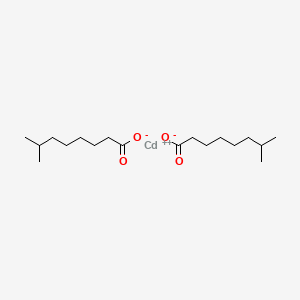

Molecular Formula: C18H34CdO4

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84696-56-0 |

|---|---|

| Molecular Formula | C18H34CdO4 |

| Molecular Weight | 426.9 g/mol |

| IUPAC Name | cadmium(2+);7-methyloctanoate |

| Standard InChI | InChI=1S/2C9H18O2.Cd/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

| Standard InChI Key | CHRGNZWOTIDZKX-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cd+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Cadmium isononanoate (theoretical formula: Cd(C₈H₁₇COO)₂) consists of a cadmium (Cd²⁺) ion coordinated with two isononanoate anions. Isononanoic acid, the precursor carboxylic acid, features a nine-carbon chain with a methyl branch, typically at the 2- or 3-position, imparting steric effects that influence solubility and reactivity . The branched structure distinguishes it from linear nonanoic acid derivatives, as evidenced by patent literature detailing isononanoic acid production via 2-ethylhexanol oxidation .

Structural analyses of related cadmium salts, such as cadmium stearate (Cd(C₁₇H₃₅COO)₂), reveal lamellar crystalline arrangements where carboxylate groups bind Cd²⁺ in a bridging bidentate configuration . Analogous coordination likely occurs in cadmium isononanoate, though the shorter carbon chain and branching may reduce melting points and enhance organic solvent compatibility compared to longer-chain analogs .

Synthesis and Industrial Production

Carboxylic Acid Preparation

The synthesis of cadmium isononanoate begins with isononanoic acid production, typically through the liquid-phase oxidation of isononanal. Patent data describe a bubble column reactor process using oxygen at 50°C and standard pressure, achieving 84.7% yield after 6 hours . Alkali metal catalysts (e.g., potassium hydroxide) facilitate the reaction, with subsequent neutralization and distillation steps removing byproducts .

Metallation Process

Cadmium salt formation involves reacting isononanoic acid with cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂) in aqueous or alcoholic media. Stoichiometric control ensures complete neutralization, often requiring a 2:1 molar ratio of acid to CdO. The reaction proceeds via:

where R represents the isononanyl group. Filtration and recrystallization from nonpolar solvents yield the final product .

Physicochemical Properties

Cadmium isononanoate’s insolubility in water and high lipid affinity, inferred from logP values of similar cadmium carboxylates, suggest bioaccumulation potential in fatty tissues . Its decomposition above 120°C may release cadmium oxide fumes and carboxylic acid vapors, necessitating controlled thermal processing .

Toxicological Profile

Acute and Chronic Exposure Risks

While direct studies on cadmium isononanoate are lacking, data from cadmium stearate and other fatty acid salts indicate pronounced nephrotoxicity and carcinogenicity. In a 13-week inhalation study, cadmium oxide (CdO) exposure at 0.1 mg/m³ caused pulmonary inflammation in rats, with extrapolated effects suggesting similar risks for cadmium carboxylates . Urinary cadmium (U-Cd) levels ≥1.02 μg/L correlate with increased pancreatic cancer mortality (HR = 3.20, 95% CI: 1.43–7.17) .

Dermal and Sensitization Effects

Industrial Applications and Alternatives

Historical and Niche Uses

Cadmium carboxylates once served as PVC stabilizers and lubricant additives, though phasing out began in the 1990s due to toxicity concerns . Current applications, if any, likely involve specialized catalysis or military-grade coatings, though public documentation is scarce.

Substitution Strategies

Calcium-zinc stabilizers and organotin compounds now replace cadmium derivatives in polymers. For lubrication, ionic liquids and zirconium carboxylates offer comparable performance without heavy metal risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume